Cas no 2227866-45-5 ((1R)-3-amino-1-(6-methylpyridin-3-yl)propan-1-ol)

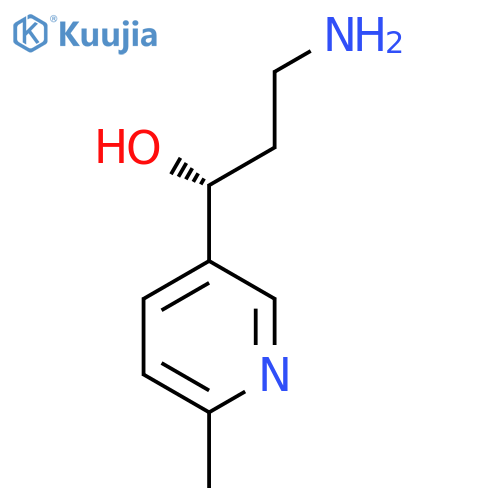

2227866-45-5 structure

商品名:(1R)-3-amino-1-(6-methylpyridin-3-yl)propan-1-ol

(1R)-3-amino-1-(6-methylpyridin-3-yl)propan-1-ol 化学的及び物理的性質

名前と識別子

-

- (1R)-3-amino-1-(6-methylpyridin-3-yl)propan-1-ol

- EN300-1758025

- 2227866-45-5

-

- インチ: 1S/C9H14N2O/c1-7-2-3-8(6-11-7)9(12)4-5-10/h2-3,6,9,12H,4-5,10H2,1H3/t9-/m1/s1

- InChIKey: UFSQYTPRWOAHBT-SECBINFHSA-N

- ほほえんだ: O[C@@H](C1C=NC(C)=CC=1)CCN

計算された属性

- せいみつぶんしりょう: 166.110613074g/mol

- どういたいしつりょう: 166.110613074g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 3

- 重原子数: 12

- 回転可能化学結合数: 3

- 複雑さ: 130

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 59.1Ų

- 疎水性パラメータ計算基準値(XlogP): -0.2

(1R)-3-amino-1-(6-methylpyridin-3-yl)propan-1-ol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1758025-0.25g |

(1R)-3-amino-1-(6-methylpyridin-3-yl)propan-1-ol |

2227866-45-5 | 0.25g |

$1591.0 | 2023-09-20 | ||

| Enamine | EN300-1758025-2.5g |

(1R)-3-amino-1-(6-methylpyridin-3-yl)propan-1-ol |

2227866-45-5 | 2.5g |

$3389.0 | 2023-09-20 | ||

| Enamine | EN300-1758025-5g |

(1R)-3-amino-1-(6-methylpyridin-3-yl)propan-1-ol |

2227866-45-5 | 5g |

$5014.0 | 2023-09-20 | ||

| Enamine | EN300-1758025-0.05g |

(1R)-3-amino-1-(6-methylpyridin-3-yl)propan-1-ol |

2227866-45-5 | 0.05g |

$1452.0 | 2023-09-20 | ||

| Enamine | EN300-1758025-5.0g |

(1R)-3-amino-1-(6-methylpyridin-3-yl)propan-1-ol |

2227866-45-5 | 5g |

$5014.0 | 2023-06-03 | ||

| Enamine | EN300-1758025-0.5g |

(1R)-3-amino-1-(6-methylpyridin-3-yl)propan-1-ol |

2227866-45-5 | 0.5g |

$1660.0 | 2023-09-20 | ||

| Enamine | EN300-1758025-1g |

(1R)-3-amino-1-(6-methylpyridin-3-yl)propan-1-ol |

2227866-45-5 | 1g |

$1729.0 | 2023-09-20 | ||

| Enamine | EN300-1758025-10g |

(1R)-3-amino-1-(6-methylpyridin-3-yl)propan-1-ol |

2227866-45-5 | 10g |

$7435.0 | 2023-09-20 | ||

| Enamine | EN300-1758025-1.0g |

(1R)-3-amino-1-(6-methylpyridin-3-yl)propan-1-ol |

2227866-45-5 | 1g |

$1729.0 | 2023-06-03 | ||

| Enamine | EN300-1758025-0.1g |

(1R)-3-amino-1-(6-methylpyridin-3-yl)propan-1-ol |

2227866-45-5 | 0.1g |

$1521.0 | 2023-09-20 |

(1R)-3-amino-1-(6-methylpyridin-3-yl)propan-1-ol 関連文献

-

Bastian C. Krüger,Sven Meyer,Roman J. V. Wagner,Tim Schäfer Phys. Chem. Chem. Phys., 2017,19, 19896-19903

-

2. Trigger-responsive engineered-nanocarriers and image-guided theranostics for rheumatoid arthritisNadim Ahamad,Ameya Prabhakar,Ekta Singh,Eshant Bhatia,Shivam Sharma,Rinti Banerjee Nanoscale, 2020,12, 12673-12697

-

Daniel T. Weiss,Philipp J. Altmann,Stefan Haslinger,Christian Jandl,Alexander Pöthig,Mirza Cokoja,Fritz E. Kühn Dalton Trans., 2015,44, 18329-18339

-

Balpreet Singh Ahluwalia,Peter McCourt,Ana Oteiza,James S. Wilkinson,Thomas R. Huser,Olav Gaute Hellesø Analyst, 2015,140, 223-229

2227866-45-5 ((1R)-3-amino-1-(6-methylpyridin-3-yl)propan-1-ol) 関連製品

- 458566-77-3((2R,3R)-2-methyloxolan-3-amine)

- 946354-46-7(N-(3-fluoro-4-methylphenyl)-1-(4-fluorophenyl)methyl-2-oxo-1,2-dihydropyridine-3-carboxamide)

- 1241725-65-4(O1-tert-butyl O3-methyl 5-fluoropiperidine-1,3-dicarboxylate)

- 1804768-95-3(2-(Aminomethyl)-4-hydroxy-6-iodo-3-(trifluoromethoxy)pyridine)

- 1621673-53-7(N-Hexylsulfonyl-4-[(4-phenylphenyl)methylsulfanylmethyl]benzamide)

- 733790-54-0(5-cyclopropyl-4-phenyl-4h-1,2,4-triazole-3-thiol)

- 31654-38-3(DL-a-Bromopropionyl-DL-alanine)

- 2171464-62-1(4-cyano-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5,5,5-trifluoropentanoic acid)

- 1423034-58-5(methyl 2-4-(2-hydroxyethyl)-1H-1,2,3-triazol-1-ylacetate)

- 2228563-49-1(3-5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl-2,2-difluoropropan-1-amine)

推奨される供給者

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Joy Biotech Ltd

ゴールドメンバー

中国のサプライヤー

大量

PRIBOLAB PTE.LTD

ゴールドメンバー

中国のサプライヤー

試薬

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量

Zhejiang Brunova Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量